molecular formula C9H12N4O2 B1631402 1-(6-Nitropyridin-3-yl)piperazine CAS No. 775288-71-6

1-(6-Nitropyridin-3-yl)piperazine

Cat. No. B1631402
M. Wt: 208.22 g/mol
InChI Key: UBCDLQPOKISIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Nitropyridin-3-yl)piperazine is a chemical compound with the CAS Number: 775288-71-6 . It has a molecular weight of 208.22 and its IUPAC name is 1-(6-nitro-3-pyridinyl)piperazine .


Molecular Structure Analysis

The molecular formula of 1-(6-Nitropyridin-3-yl)piperazine is C9H12N4O2 . The InChI code is 1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 .


Physical And Chemical Properties Analysis

1-(6-Nitropyridin-3-yl)piperazine is a solid at room temperature . It has a topological polar surface area of 74 Ų . The compound has one rotatable bond and its XLogP3-AA value is 0.5 , which is a measure of its lipophilicity.

Scientific Research Applications

Anticancer Activities

  • Synthesis of Mannich Bases for Prostate Cancer : Novel Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, a compound related to 1-(6-Nitropyridin-3-yl)piperazine, have shown moderate cytotoxic activity against prostate cancer cells in vitro (Demirci & Demirbas, 2019).

Neurological and Psychiatric Disorders

  • PET Tracers for Serotonin Receptors : N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, synthesized from 1-(6-Nitropyridin-3-yl)piperazine precursors, have been identified as promising PET radioligands for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Synthesis of Biaryl Libraries

  • Microwave-Mediated Suzuki–Miyaura Cross-Couplings : Research has demonstrated the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls from precursors like 2-bromo-5-nitropyridine, closely related to 1-(6-Nitropyridin-3-yl)piperazine, for diversifying biaryl libraries (Spencer et al., 2011).

Antileishmanial and Antitubercular Applications

  • Repositioning Antitubercular Compounds : 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, structurally similar to 1-(6-Nitropyridin-3-yl)piperazine, have shown potential as drug candidates for visceral leishmaniasis (Thompson et al., 2016).

HIV Research

  • Synthesis of Anti-HIV Compounds : New 5-substituted Piperazinyl-4-nitroimidazole Derivatives, related to 1-(6-Nitropyridin-3-yl)piperazine, have been synthesized and evaluated for anti-HIV activity (Al-Masoudi et al., 2007).

GABA Receptor Function

  • Modulation of GABA-A Receptor Function : N-substituted 3-(2-piperazin-1-yl-2-oxoethyl)-2-(pyridin-2-yl)isoindolin-1-ones, incorporating 1-(6-Nitropyridin-3-yl)piperazine analogs, have been tested for their effects on GABA-activated chloride currents in rat cerebellar granule cells (Di Mola et al., 2016).

Bioorthogonal Labeling

  • Bioorthogonal Labeling Studies : Research into novel, functionalized piperazine derivatives for bioorthogonal labeling includes studies on compounds such as 1-(4-nitrobenzoyl)piperazine, which is structurally related to 1-(6-Nitropyridin-3-yl)piperazine (Mamat et al., 2016).

Antibacterial and Biofilm Inhibition

  • Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, structurally akin to 1-(6-Nitropyridin-3-yl)piperazine, have shown promising antibacterial and biofilm inhibition activities, particularly against E. coli, S. aureus, and S. mutans strains (Mekky & Sanad, 2020).

Synthesis of Novel Anticancer Agents

  • Novel Piperazine (2-Chloroethyl)-1-nitrosourea Analogues : A series of novel analogues have been synthesized and evaluated for anticancer activity against various human cancer cell lines, indicating their potential as anticancer agents (Sowmithri et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding eye contact and wearing protective gloves .

properties

IUPAC Name

1-(6-nitropyridin-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCDLQPOKISIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457598
Record name 1-(6-nitropyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Nitropyridin-3-yl)piperazine

CAS RN

775288-71-6
Record name 1-(6-nitropyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-nitropyridin-3-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 250-mL three-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 2-nitro-5-bromopyridine (5.00 g, 24.6 mmol), piperazine (5.66 g, 65.7 mmol) and acetonitrile (70 mL). The reaction mixture was heated at reflux for 20 h. After this time, the reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was diluted with ethyl acetate (200 mL) and washed with saturated aqueous sodium bicarbonate (100 mL). The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was titrated with hexane/ethyl acetate (1:1, 30 mL) to afford 217a in 41% yield (2.10 g) as a yellow solid: mp 113-115° C.; 1H NMR (500 MHz, DMSO-d6) d 8.23 (d, 1H, J=3.5 Hz), 8.13 (d, 1H, J=9.0 Hz), 7.44 (dd, 1H, J=9.0, 3.5 Hz), 3.41 (t, 4H, J=5.0 Hz), 2.82 (t, 4H, J=5.0 Hz), 1.90 (s, 1H); MS (ESI+) m/z 209.1 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Yield
41%

Synthesis routes and methods II

Procedure details

A solution of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester obtaine above (0.821 g, 0.27 mmol) in 10 mL of a 1:4 mixture of trifluoroacetic acid and dichloromethane was stirred at room temperature for 2 h. The mixture was concentrated in vacuo to yield 1-(6-nitropyridin-3-yl)piperazine as a brown oil (0.086 g, TFA salt, 100% yield). MS (ES+) m/z 209.4 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Nitropyridin-3-yl)piperazine
Reactant of Route 2
1-(6-Nitropyridin-3-yl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(6-Nitropyridin-3-yl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(6-Nitropyridin-3-yl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(6-Nitropyridin-3-yl)piperazine
Reactant of Route 6
1-(6-Nitropyridin-3-yl)piperazine

Citations

For This Compound
7
Citations
P Grosse-Gehling, FR Wuest, T Peppel… - Radiochimica …, 2011 - degruyter.com
The visualization of cyclin-dependent kinases (CDKs), which are overexpressed in multiple tumor types, with radiolabeled CDK inhibitors by means of positron emission tomography in …
Number of citations: 13 www.degruyter.com
F Reissig, C Mamat - ChemistryOpen, 2022 - Wiley Online Library
The increasing application of positron emission tomography (PET) in nuclear medicine has stimulated the extensive development of a multitude of novel and versatile techniques to …
DM Swanson, AE Dubin, C Shah… - Journal of medicinal …, 2005 - ACS Publications
High throughput screening using the recombinant human TRPV1 receptor was used to identify a series of pyridinylpiperazine ureas (3) as TRPV1 vanilloid receptor ligands. Exploration …
Number of citations: 251 pubs.acs.org
X Li, T Yang, M Hu, Y Yang, M Tang, D Deng, K Liu… - Bioorganic …, 2022 - Elsevier
FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6) inhibitors have been proven to play a significant role in tumor therapy. Herein, based on the previously …
Number of citations: 4 www.sciencedirect.com
L Li, F Chen, M Li, Y Liao, Y Wang, W Jiang… - Investigational New …, 2023 - Springer
CDK4/6 inhibitors plus endocrine therapy is a standard therapy for HR+/HER2- breast cancer. Herein, using structure-based drug design strategy, a novel series of palbociclib …
Number of citations: 0 link.springer.com
H Zhao, X Hu, K Cao, Y Zhang, K Zhao, C Tang… - European Journal of …, 2018 - Elsevier
CDK4/6 pathway is an attractive target for development of anti-cancer drugs. Herein, we reported the design and synthesis of a series of 4,5-dihydro-1H-pyrazolo [4,3-h]quinazoline …
Number of citations: 11 www.sciencedirect.com
H Zhang, T Cravillion, NK Lim, Q Tian… - … Process Research & …, 2018 - ACS Publications
Efforts toward the process development of reversible Bruton’s tyrosine kinase (BTK) inhibitor GDC-0853 (1) are described. A practical synthesis of GDC-0853 was accomplished via a …
Number of citations: 12 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.